molecular formula C21H15Cl2N3O B2428420 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B2428420
M. Wt: 396.3 g/mol
InChI Key: ZQNSVWDKNCLXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinoline derivative with the molecular formula C21H15Cl2N3O . It is a complex organic compound that has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a 2,4-dichlorophenyl group and a pyridin-2-ylamino group attached to it . The exact three-dimensional structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 396.27 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Future Directions

While the specific future directions for this compound are not mentioned in the sources, quinoline derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on developing novel quinoline derivatives with improved therapeutic effects and lesser side effects .

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O/c22-14-7-9-15(17(23)12-14)20(26-18-5-1-2-10-24-18)16-8-6-13-4-3-11-25-19(13)21(16)27/h1-12,20,27H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNSVWDKNCLXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C=C(C=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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